(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a pyridine-2-carbonylamino group, and a carboxylate group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.
Introduction of the Pyridine-2-carbonylamino Group: This step involves the reaction of piperidine with pyridine-2-carboxylic acid or its derivatives under suitable conditions, often using coupling agents like carbodiimides (e.g., DCC, EDC).
Protection of the Amine Group: The amine group on the piperidine ring is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.
Final Steps: The protected piperidine derivative is then purified and characterized to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group or other functional groups present in the molecule.
Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Piperidine-2-one derivatives.
Reduction Products: Piperidine-2-ol derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(S)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.
tert-Butyl 3-(pyridine-2-carbonylamino)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring, potentially leading to different chemical properties and biological activities.
Uniqueness: The presence of the tert-butyl group and the specific substitution pattern on the piperidine ring contribute to the uniqueness of this compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAXEMVCZVGTHL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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